Trisalicylide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,10,18-trioxatetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene-3,11,19-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O6/c22-19-13-7-1-4-10-16(13)25-20(23)15-9-3-6-12-18(15)27-21(24)14-8-2-5-11-17(14)26-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLIMUJRJDIPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Perspectives and Early Academic Investigations of Trisalicylide
Genesis of Macrocyclic Esters: Early Reports and Reinvestigations of Salicylide Derivatives
The formation of esters from salicylic (B10762653) acid has been a subject of chemical inquiry for well over a century. Early research into the reactions of salicylic acid and its derivatives often yielded resinous or polymeric materials of indeterminate structure. A pivotal moment in the understanding of these products came with the work of German chemist Richard Anschütz in the late 19th and early 20th centuries. Anschütz's systematic investigation into the reaction of phosphorus oxychloride with salicylic acid provided crucial insights into the formation of "salicylides." redalyc.org He was instrumental in clarifying that these were not simple polymeric chains but included distinct, isolable compounds.
His work demonstrated that the self-esterification of salicylic acid could lead to the formation of cyclic esters. These early reports were significant as they hinted at the propensity of this simple aromatic hydroxy acid to form well-defined macrocyclic structures, a concept that was not widely explored at the time. Anschütz's research laid the foundation for the understanding that under specific conditions, salicylic acid units could link together to form cyclic oligomers, including the dimeric (disalicylide) and trimeric (trisalicylide) forms.
Pioneering Structural Proposals and Initial Characterization Efforts
Following the initial reports of their formation, the precise chemical structures of the salicylides remained a subject of investigation. Anschütz and his contemporaries proposed initial structures for these compounds based on the available analytical techniques of the era, which were primarily limited to elemental analysis and molecular weight determination by cryoscopy.
One of the notable early achievements was the isolation and characterization of a crystalline derivative, salicylide chloroform, which was found to contain one-third chloroform by weight. redalyc.org This discovery of a stable, crystalline inclusion complex was a significant step in the characterization of these macrocycles and hinted at their potential to act as host molecules.
The definitive structural elucidation of this compound and other salicylides, however, had to await the development of more advanced analytical methods in the mid-20th century. The work of chemists such as Baker and Ollis was crucial in confirming the cyclic nature of these compounds and establishing the correct arrangement of the ester linkages. Their research, employing more sophisticated spectroscopic and chemical degradation techniques, provided conclusive evidence for the 12-membered ring structure of this compound, formed by the head-to-tail esterification of three salicylic acid units.
Table 1: Key Milestones in the Early Investigation of this compound
| Year/Era | Key Contributor(s) | Contribution | Significance |
| Late 19th/Early 20th Century | Richard Anschütz | Systematic investigation of the reaction of phosphorus oxychloride with salicylic acid, leading to the synthesis of salicylides. | First systematic synthesis and initial characterization of cyclic esters of salicylic acid. |
| Early 20th Century | Richard Anschütz | Discovery of a crystalline salicylide chloroform inclusion complex. | Provided early evidence of the host-guest capabilities of salicylides. |
| Mid-20th Century | Baker, Ollis, and others | Definitive structural elucidation of this compound and other salicylides using advanced analytical techniques. | Confirmed the macrocyclic structure of this compound and laid the groundwork for further study. |
Evolution of Research Trajectories: From Structural Elucidation to Functional Applications
Once the structures of this compound and its analogues were firmly established, research began to shift from purely structural and synthetic chemistry towards exploring the potential applications of these unique macrocycles. The rigid, conformationally pre-organized structure of this compound, with its defined cavity and functional groups, made it an attractive candidate for applications in host-guest chemistry and as a building block for more complex supramolecular architectures.
In recent decades, interest in this compound and its derivatives has been revitalized. Researchers are actively exploring their use in a variety of fields. The ability of the this compound scaffold to be chemically modified has opened up avenues for the development of new materials and functional molecules. Current research is focused on leveraging the unique properties of this compound for applications such as:
Host-Guest Chemistry: The central cavity of this compound can encapsulate small molecules, leading to potential applications in sensing, catalysis, and drug delivery.
Materials Science: The rigid structure of this compound makes it a useful component for the construction of porous materials, liquid crystals, and polymers with specific properties.
Asymmetric Catalysis: Chiral derivatives of this compound have shown promise as ligands in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
This evolution from a chemical curiosity to a versatile molecular platform highlights the enduring value of fundamental chemical research and the continuous search for new functionalities in well-defined molecular architectures.
Synthetic Methodologies for Trisalicylide and Its Analogues
Macrocyclization Approaches to Trisalicylide Synthesis
The formation of the 12-membered ring of this compound is a key challenge in its synthesis. Researchers have developed several approaches to achieve this macrocyclization efficiently.
Thermal Decomposition Pathways from Salicylic (B10762653) Acid Precursors
The thermal decomposition of salicylic acid and its derivatives, such as acetylsalicylic acid (aspirin), can lead to the formation of this compound. This process typically involves the formation of linear oligomers as intermediates, which then undergo cyclization. nih.gov
Studies using thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) have shown that the decomposition of acetylsalicylic acid occurs in multiple steps. nih.gov Mass spectrometric analysis of the residues from these decomposition steps suggests that linear oligomers are formed first, which are then converted into cyclic oligomers, including this compound. nih.gov The thermal degradation of acetylsalicylic acid can produce not only salicylic acid and acetic acid but also a polymeric substance. researchgate.net
The thermal decomposition of salsalate (B1681409) (salicylsalicylic acid) has also been investigated. It has been shown to decompose into a mixture of salsalate, salicylic acid, and linear oligomers of salicylic acid at temperatures below its melting point. hw.ac.uk The presence of water can influence the rate of thermal degradation and the distribution of products. hw.ac.uk While cyclic species have been observed as thermal decomposition products of salicylic acid and acetylsalicylic acid at high temperatures (above 300°C), their formation at lower temperatures from salsalate has not been confirmed. hw.ac.uk
A summary of thermal decomposition observations is presented in the table below.
| Precursor | Decomposition Products | Conditions | Citation(s) |
| Acetylsalicylic Acid | Linear oligomers, cyclic oligomers (including this compound), salicylic acid, acetic acid, polymer | Anhydrous, elevated temperatures | nih.govresearchgate.net |
| Salicylsalicylic Acid (Salsalate) | Salsalate, salicylic acid, linear oligomers of salicylic acid | Temperatures below melting point, influenced by water presence | hw.ac.uk |
| Salicylic Acid | Phenol, CO2 | Elevated temperatures | netzsch.com |
Catalyzed Condensation Reactions and Ring-Closure Strategies
Catalyzed condensation reactions provide an alternative and often more controlled route to this compound and its analogues. These methods typically involve the use of a catalyst to promote the intermolecular esterification of salicylic acid derivatives, followed by a ring-closing step.
Various condensation reactions, such as the Claisen-Schmidt and aldol (B89426) condensations, are fundamental in organic synthesis for forming carbon-carbon bonds. nih.govrsc.org While not directly applied to the synthesis of the ester linkages in this compound, the principles of using catalysts to facilitate bond formation are relevant. For instance, base-catalyzed reactions, like the Claisen condensation, are used to form β-dicarbonyl compounds from esters. youtube.com
Ring-closing metathesis (RCM) is a powerful technique for the synthesis of macrocycles and has been extensively used in the total synthesis of natural products. nih.gov Although more commonly applied to the formation of carbon-carbon double bonds within a ring, the strategic principles of RCM, such as the careful selection of catalysts and reaction conditions to favor intramolecular cyclization over intermolecular polymerization, are pertinent to the synthesis of cyclic esters like this compound. nih.govnih.gov
Baldwin's rules offer a set of guidelines for predicting the feasibility of ring-closing reactions based on the geometry of the transition state. libretexts.orgyoutube.com These rules, which consider the number of atoms in the forming ring and the hybridization of the electrophilic carbon, can be applied to the design of synthetic routes to this compound to favor the desired macrocyclization.
Synthesis of Substituted Trisalicylides and Derivatives
The synthesis of substituted trisalicylides allows for the modification of their physical, chemical, and biological properties. This is achieved by using substituted salicylic acid precursors or by post-synthesis modification of the this compound core.
Halogenated this compound Derivatives and their Syntheses
The introduction of halogen atoms onto the this compound scaffold can significantly alter its properties. The synthesis of halogenated derivatives typically starts with the corresponding halogenated salicylic acids. For example, the synthesis of a bromo-trisalicylide would utilize a bromosalicylic acid as the starting material in a macrocyclization reaction.
The synthesis of halogenated organic compounds is a well-established field in medicinal chemistry, with many approved drugs containing halogen atoms. mdpi.com Various synthetic methods are available for the introduction of halogens onto aromatic rings. The reactivity of different halogen substituents can be exploited for regioselective modifications. For instance, in some heterocyclic systems, the reactivity of halogens can vary depending on their position, allowing for selective replacement. researchgate.net
Other Functionalized Analogues for Tailored Applications
Beyond halogenation, a wide range of other functional groups can be introduced into the this compound structure to create analogues with tailored properties for specific applications. This can include nitro, amino, and alkyl groups, among others. The synthesis of these functionalized analogues generally follows the same principle of using a correspondingly substituted salicylic acid in the macrocyclization step.
The synthesis of functionalized analogues is a common strategy in drug discovery and materials science to optimize the performance of a lead compound. For example, the synthesis of triazole-functionalized aminoglycoside analogues has been explored to study their interaction with RNA. nih.gov
Strategies for Derivatization and Functional Group Introduction
Derivatization of the this compound molecule after its synthesis offers another route to functionalized analogues. This can involve reactions targeting the aromatic rings or potentially the ester linkages, although the latter would likely lead to ring opening.
Common derivatization strategies often target reactive functional groups such as amino, thiol, or carboxylic acid groups. researchgate.net While this compound itself lacks these highly reactive groups, electrophilic aromatic substitution reactions could be employed to introduce functional groups onto the benzene (B151609) rings. The choice of derivatization reagent and reaction conditions is crucial for achieving the desired modification. researchgate.net For instance, the introduction of chromophores or fluorophores through derivatization is a common technique to enhance the analytical detection of molecules. nih.gov
Conformational Analysis and Stereochemistry of Trisalicylide
Spectroscopic Probes of Conformational Dynamics in Solution
Spectroscopic techniques are indispensable for observing and quantifying the dynamic processes that trisalicylide undergoes in solution. These methods allow researchers to monitor molecular rearrangements on timescales relevant to chemical reactions and physical properties.
Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules like this compound rsc.orgrsc.orgcopernicus.orgnih.govnih.gov. By analyzing how NMR spectral signals change with temperature, researchers can deduce information about the rates of molecular interconversions, such as ring inversions or enantiomerization rsc.orgrsc.orgrsc.orgpsu.edulibretexts.orgrsc.org. At low temperatures, the rate of conformational exchange may be slow relative to the NMR timescale, leading to distinct signals for different conformers. As the temperature increases, the rate of exchange accelerates, causing signals to broaden and eventually coalesce into averaged signals rsc.orgrsc.orglibretexts.org. This temperature-dependent line-shape analysis allows for the quantitative determination of activation parameters, including activation energy, enthalpy, and entropy, which characterize the energy barriers for these dynamic processes rsc.orgrsc.orgnih.govrsc.orgpsu.eduresearchgate.net. Studies on this compound derivatives have successfully employed these techniques to map out their conformational energy landscapes and interconversion pathways rsc.orgrsc.orgrsc.orgpsu.edu.
Elucidation of Chiral Non-Planar Conformations
Trisalicylides are characterized by their propensity to adopt non-planar, chiral conformations, which are key to their stereochemical properties.
Identification of Propeller and Helical Conformations
Trisalicylides, including compounds such as tri-o-carvacrotide, tri-o-thymotide, and tri-3,6-dimethylsalicylide, are known to exist in chiral, non-planar conformations rsc.orgrsc.orgresearchgate.netresearchgate.net. These molecular architectures are typically described as either propeller-like or helical rsc.orgrsc.orgrsc.orgresearchgate.netresearchgate.net. In the solid state, X-ray diffraction studies have confirmed a propeller-like conformation for this compound in crystalline clathrate complexes vulcanchem.com. In solution, equilibrium mixtures of both propeller and helical conformers are often observed, with the propeller conformation generally being more stable rsc.org. These interconverting conformations are chiral, meaning they are not superimposable on their mirror images wikipedia.orgutexas.edu. The dynamic exchange between these enantiomeric forms can be studied using techniques like dynamic NMR spectroscopy and chiral chromatography, which can also facilitate their separation and characterization rsc.orgrsc.orgresearchgate.net.
Quantitative Analysis of Ring Inversion Processes and Activation Parameters
The interconversion between the different conformations of this compound, often referred to as ring inversion or enantiomerization, can be quantitatively characterized by determining the associated activation parameters rsc.orgrsc.orgrsc.orgpsu.edu. Dynamic NMR spectroscopy, through line-shape analysis of temperature-dependent spectra, allows for the precise measurement of these parameters, such as the free energy of activation (ΔG‡) and enthalpy of activation (ΔH‡) rsc.orgrsc.orgnih.govrsc.orgpsu.eduresearchgate.netvulcanchem.com. These values quantify the energy barrier that must be overcome for the molecule to transition between its various spatial arrangements rsc.orgrsc.orgrsc.orgpsu.edu. The specific values of these parameters are influenced by the molecular structure and the nature of substituents on the aromatic rings, affecting the ease and rate of conformational changes rsc.org.
Stereochemical Properties and Isomerism in this compound and its Derivatives
The non-planar, dynamic nature of this compound's conformations directly leads to its stereochemical properties, primarily its chirality.
Compound List
this compound
Tri-o-carvacrotide
Tri-o-thymotide
Tri-3,6-dimethylsalicylide
Supramolecular Chemistry and Host Guest Interactions of Trisalicylide Architectures
Design and Modification of Trisalicylide as a Host Framework
The design of this compound as a host framework involves understanding its core structure and how modifications can tailor its properties for specific host-guest interactions. This compound itself can be synthesized through the decomposition of oligosalicylides acs.org. Research has focused on preparing derivatives, such as halogenated this compound analogues, which can serve as entries to new host molecules researchgate.net. The preparation of related this compound derivatives has been noted in the context of clathrate host compounds, suggesting an inherent capability for forming inclusion complexes brandeis.eduacs.org. Modifications aim to optimize the size and chemical environment of the host cavity to selectively bind guest molecules mdpi.com. The ability to synthesize functionalized this compound units is crucial for developing tailored host systems capable of specific molecular recognition researchgate.netmdpi.com.
Clathration Studies and Molecular Inclusion Phenomena
Clathration, the process by which a host molecule encapsulates a guest molecule within its structure, is a key aspect of this compound's host-guest chemistry. Studies have explored the preparation of this compound derivatives specifically as clathrate host compounds brandeis.eduacs.org. For instance, halogenated this compound analogues have been synthesized, though initial studies indicated they did not form clathrates researchgate.net. However, the development of methods for preparing related this compound derivatives suggests ongoing efforts to enhance their clathration capabilities brandeis.edu. The fundamental principle involves creating a cavity within the this compound framework that is complementary in size and chemical nature to the guest molecule, leading to stable inclusion complexes mdpi.com.
Principles of Molecular Recognition and Binding Affinity
Molecular recognition by this compound-based hosts relies on a combination of non-covalent interactions that govern the binding affinity and selectivity towards guest molecules. While specific detailed studies on this compound's binding affinities are not extensively detailed in the provided snippets, the general principles of host-guest chemistry apply. These interactions typically involve hydrogen bonding, van der Waals forces, pi-pi stacking, and electrostatic interactions, which collectively determine the strength and specificity of the host-guest complex mdpi.comrsc.org. The precise arrangement of functional groups within the this compound framework dictates the geometry and chemical environment of the binding site, influencing which guest molecules can be effectively recognized and bound. Modifications to the this compound structure can be employed to fine-tune these interactions, thereby enhancing binding affinity and selectivity for target guests mdpi.com.
Self-Assembly Processes Directed by this compound Units
This compound units can participate in self-assembly processes, leading to the formation of more complex supramolecular structures. These processes are driven by the inherent tendency of molecules to organize into ordered arrangements through non-covalent interactions mdpi.comrsc.orgnih.gov. The specific design of this compound derivatives can direct these self-assembly pathways, controlling the final architecture of the assembled entities. While the provided information does not detail specific self-assembly mechanisms for this compound, the broader field of supramolecular chemistry highlights how molecular design influences self-assembly into structures like cages, polymers, or networks mdpi.comrsc.orgnih.gov. The potential for this compound to act as a building block in such self-assembled systems is an area of interest.
Integration into Complex Supramolecular Assemblies
The integration of this compound units into more complex supramolecular assemblies signifies their role as versatile building blocks in advanced materials. These assemblies can range from discrete molecular cages to extended supramolecular polymers or networks mdpi.comrsc.orgnih.gov. The ability of this compound to participate in host-guest interactions and self-assembly makes it a candidate for incorporation into sophisticated architectures designed for specific functions. For example, macrocyclic hosts are commonly used in the fabrication of host-guest interaction-based supramolecular polymers, exhibiting properties such as stimuli responsiveness nih.gov. The precise role and contribution of this compound within such larger, intricate supramolecular systems would depend on its specific structural features and the nature of its interactions with other components.
Polymerization Reactions and Advanced Material Science Applications
Trisalicylide as a Cyclic Monomer in Polymer Synthesis
This compound serves as a versatile cyclic monomer for the synthesis of polymers with tailored properties. Its cyclic ester structure is amenable to ring-opening polymerization, a process that can yield high molecular weight polymers with controlled architectures.
Ring-Opening Polymerization (ROP) Mechanisms and Kinetics
The ring-opening polymerization (ROP) of this compound (SAOCA) is a key pathway for creating polymers based on salicylic (B10762653) acid scaffolds. SAOCA, a six-membered cyclic ester, possesses properties of an aromatic β-hydroxyl acid, making it suitable for ROP acs.org. This polymerization process typically requires catalysts to facilitate the ring-opening and subsequent chain propagation. Organocatalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with urea (B33335) derivatives like 1,3-bis[3,5-bis(trifluoromethyl)phenyl]urea (B1605647) (U1), have demonstrated effectiveness in mediating the polymerization of SAOCA acs.org.
General mechanisms for the ROP of cyclic esters often involve coordination-insertion or covalent pathways, frequently characterized by the cleavage of the acyl-oxygen bond within the monomer ring researchgate.netwiley-vch.deuomustansiriyah.edu.iq. While specific kinetic parameters such as rate constants or activation energies for this compound polymerization are not extensively detailed in the provided literature, SAOCA itself is noted for its "exceedingly high polymerizability" acs.org. For related cyclic esters like lactides, ROP can exhibit second-order kinetics with respect to the monomer concentration and first-order kinetics with respect to the catalyst concentration, with apparent activation energies typically in the range of 70-80 kJ/mol researchgate.net.
Copolymerization Strategies, e.g., with L-lactide
This compound (SAOCA) can be effectively copolymerized with other cyclic monomers, notably L-lactide (L-LA), to engineer sequence-defined copolymers acs.org. The choice of catalyst system is critical in dictating the resulting copolymer architecture. For instance, a combination of DBU and U1 can mediate a switchable polymerization, leading to the formation of block copolymers, such as poly(salicylic acid)-block-poly(lactic acid) (PSA-b-PLA) acs.org. This control is achieved through the catalyst's influence on chain-end selectivity, where the carbonate chain end generated from SAOCA polymerization shows preferential reactivity towards SAOCA monomers acs.org. In contrast, using different catalytic systems, such as DBN and U2, can result in random copolymers (P(SA-ran-LA)) due to similar nucleophilic attack abilities of the chain ends acs.org. Additionally, salicylic acid itself can serve as an initiator for the polymerization of L-lactide or its copolymers researchgate.net.
Integration of this compound Units into Polymeric Architectures
The incorporation of this compound-derived units into polymer chains can lead to materials with enhanced or novel properties, including improved degradability and thermal stability.
Formation of Graft Polymers and Copolymers
While direct examples of this compound being used in graft polymer synthesis are not explicitly detailed in the provided snippets, related salicylate (B1505791) structures have been successfully incorporated. For instance, ionic liquid monomers functionalized with p-aminosalicylate (PAS) have been copolymerized with methyl methacrylate (B99206) (MMA) using atom transfer radical polymerization (ATRP) to create well-defined graft copolymers mdpi.com. This approach highlights the potential for incorporating salicylate-related moieties into graft architectures. Generally, graft copolymers can be synthesized via "grafting-to," "grafting-from," and "grafting-through" strategies, with the "grafting-from" method initiating side-chain polymerization from macromolecular initiators bearing multiple active sites wikipedia.orgmdpi.com. Furthermore, processes exist that enable the simultaneous formation of main polymer chains and side chains through the reaction of vinylic monomers with cyclic ester molecules capable of ring-opening google.com.
Development of Aromatic Polyesters Derived from Salicylic Acid Scaffolds
Polymers synthesized from salicylic acid scaffolds, such as poly(salicylic acid) (PSA) and poly(salicylic methyl glycolide) (PSMG), are recognized for their inherent degradability and elevated glass transition temperatures (Tg) acs.orgacs.orgresearchgate.netnsf.gov. PSMG, an aromatic polyester, exhibits a Tg of approximately 85 °C and has demonstrated complete degradation in seawater at 50 °C within 60 days nsf.gov. These materials offer advantages over traditional biodegradable polymers like poly(lactic acid) (PLA), which can exhibit poor thermal stability acs.org. Salicylic acid-based aromatic polyesters, for example, can achieve higher Tg values, with PSA-based polymers reaching around 110 °C acs.org. The incorporation of salicylate units into established polyesters such as PLA, polycaprolactone (B3415563) (PCL), or poly(ethylene terephthalate) (PETg) via transesterification methods can also enhance their hydrolytic degradability without significantly compromising their thermal or mechanical properties researchgate.netnsf.gov.
Mechanistic Investigations of this compound Polymerization Processes
Mechanistic studies of this compound (SAOCA) polymerization are crucial for understanding and controlling the resulting polymer structures and properties. The catalytic system employed plays a pivotal role in defining the polymerization pathway and the architecture of the final polymer acs.org. For example, the use of a DBU/U1 catalyst system in the copolymerization of SAOCA with L-lactide can lead to the formation of block copolymers. This occurs because the catalyst system can generate a carbonate chain end from SAOCA, which then exhibits a preferential selectivity for further SAOCA polymerization, thus promoting block formation acs.org. Conversely, alternative catalysts, such as DBN/U2, can terminate the growing chain with a phenoxyl anion. This type of chain end can lead to random copolymerization with other monomers due to similar nucleophilic attack capabilities, resulting in random P(SA-ran-LA) copolymers acs.org.
The general mechanistic pathways for the ring-opening polymerization of cyclic esters often involve coordination-insertion mechanisms, where the catalyst inserts into the ester bond, typically cleaving the acyl-oxygen linkage researchgate.netwiley-vch.deuomustansiriyah.edu.iq. The kinetics of these processes are influenced by various factors, including monomer concentration, catalyst concentration, temperature, and the presence of chain transfer agents researchgate.netwiley-vch.destanford.eduresearchgate.net. While precise kinetic data for this compound polymerization is not extensively detailed, its high polymerizability is a notable characteristic acs.org.
Advanced Structural Characterization and Spectroscopic Techniques in Trisalicylide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive method that provides detailed information about the chemical structure, connectivity, and conformation of molecules in solution uit.noglycopedia.eu. It is a cornerstone in the characterization of Trisalicylide.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for assigning specific hydrogen atoms within the this compound molecule and for determining its stereochemistry uit.noglycopedia.eumagritek.comnih.gov. The ¹H NMR spectrum of this compound in CDCl₃ shows distinct aromatic proton environments, typically appearing as a doublet at δ 7.02 ppm (J = 8.4 Hz), a triplet at δ 7.45 ppm (J = 7.8 Hz), and a doublet at δ 7.89 ppm (J = 8.1 Hz). These signals correspond to the ortho, meta, and para positions relative to the ester groups, respectively vulcanchem.com. Coupling constants (J values) provide information about the connectivity and spatial relationships between protons, aiding in the assignment of stereochemical configurations uit.nomagritek.comnih.gov.
Mass Spectrometry for Molecular Characterization and Fragmentation Analysis
Mass Spectrometry (MS) is indispensable for determining the molecular weight and providing information about the molecular formula of a compound through its fragmentation patterns researchgate.netlibretexts.orgnih.govupenn.edushout.educationyoutube.com. For this compound, MS analysis confirms its molecular weight of 360.3 g/mol vulcanchem.comnih.gov. While specific fragmentation patterns for this compound are not detailed in the provided snippets, general principles of MS fragmentation for organic compounds involve bond cleavage next to carbonyl groups and hydrogen rearrangements, leading to characteristic fragment ions libretexts.orgnih.govshout.educationyoutube.com. These patterns are unique to each molecule and serve as a fingerprint for identification and structural confirmation libretexts.orgnih.govshout.educationyoutube.com.
Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by analyzing its vibrational modes researchgate.netrsc.orgwhiterose.ac.uknih.gov. For this compound, FTIR spectroscopy typically shows strong absorptions indicative of key functional groups. Characteristic peaks include a strong absorption at 1765 cm⁻¹ attributed to the C=O stretching vibration of the lactone carbonyls, and another strong absorption at 1220 cm⁻¹ corresponding to the C-O-C asymmetric stretching of the ester linkages vulcanchem.com. Raman spectroscopy can also provide complementary vibrational information, with symmetric S-S bonds, for example, being Raman active whiterose.ac.uk.
Other Advanced Spectroscopic and Analytical Methods
Beyond the primary spectroscopic techniques, other methods can offer additional insights into this compound's properties. Dynamic Light Scattering (DLS) is a technique used to determine the size distribution profile of small particles in suspension or polymers in solution by measuring fluctuations in scattered light intensity over time unchainedlabs.comwyatt.comwikipedia.organton-paar.comhoriba.com. While not explicitly detailed for this compound in the provided search results, DLS is generally applied to molecules in solution to assess their hydrodynamic radius and aggregation state unchainedlabs.comwyatt.comwikipedia.organton-paar.comhoriba.com. Photoluminescence spectroscopy, which studies the emission of light by a substance after excitation, could also be employed to understand the electronic properties of this compound, although specific applications for this compound are not detailed in the provided snippets.
Theoretical and Computational Investigations of Trisalicylide Systems
Molecular Modeling of Conformational Landscapes and Energy Barriers
Molecular modeling techniques are essential for mapping the conformational space of trisalicylide, identifying its various stable three-dimensional arrangements, and quantifying the energy differences between them. By simulating the molecule's potential energy surface (PES), researchers can predict preferred conformations and the energy barriers that govern interconversion between these states. Methods such as molecular dynamics (MD) and Monte Carlo simulations are employed to explore these landscapes frontiersin.orgsolubilityofthings.comelifesciences.orgmdpi.comscm.comnsf.gov. These simulations allow for the identification of low-energy conformers, which are crucial for understanding a molecule's behavior in different environments and its potential interactions with other species. The energy barriers between these conformers provide insight into the flexibility of the molecule and the kinetics of conformational changes. For instance, studies on similar cyclic systems have revealed that steric hindrance, torsional strain, and non-covalent interactions significantly influence conformational stability and the associated energy barriers solubilityofthings.commdpi.com. While specific conformational data for this compound itself is not detailed in the provided search results, the general methodologies highlight the importance of these investigations for understanding molecular shape and dynamics.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of this compound physchemres.orgossila.commdpi.commdpi.comwikipedia.orgmdpi.comqunasys.comresearchgate.netwuxiapptec.comarxiv.orgnih.govmdpi.comchemrxiv.orgresearchgate.netaps.orgippi.ac.irmdpi.com. These methods provide detailed information about electron distribution, molecular orbitals, and energy levels, which are directly linked to a molecule's chemical behavior.
Key parameters derived from these calculations include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap serves as an indicator of a molecule's chemical stability and its susceptibility to electrophilic or nucleophilic attack ossila.commdpi.comwuxiapptec.com. A smaller gap generally implies higher reactivity.
Electron Density and Charge Distribution: Analyzing electron density maps and calculating atomic charges (e.g., using Natural Bond Orbital (NBO) analysis) helps identify electrophilic and nucleophilic sites within the this compound molecule, predicting preferred reaction pathways physchemres.orgmdpi.comresearchgate.net.
Molecular Electrostatic Potential (MEP): MEP mapping visualizes the distribution of positive and negative electrostatic potential on the molecule's surface, highlighting regions prone to electrophilic or nucleophilic interactions mdpi.commdpi.com.
Reactivity Descriptors: Quantum chemical calculations can yield various descriptors such as electronegativity, chemical hardness, and electrophilicity, which quantify a molecule's intrinsic reactivity physchemres.orgmdpi.commdpi.comwuxiapptec.com.
These calculations can also be used to model reaction mechanisms, predict transition states, and calculate activation energies, providing a theoretical basis for understanding how this compound might participate in chemical transformations nih.govresearchgate.netaps.orgippi.ac.irmdpi.comuevora.pt. For example, DFT has been widely applied to study polymerization mechanisms, identifying rate-determining steps and catalytic roles researchgate.netippi.ac.irmdpi.comuevora.ptnih.gov.
Simulation of Supramolecular Interactions and Host-Guest Binding
The behavior of this compound in supramolecular assemblies and its interactions with other molecules (host-guest chemistry) can be effectively studied through computational simulations. These simulations focus on non-covalent interactions, such as hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions, which are crucial for self-assembly and molecular recognition chemrxiv.orgrsc.orguvic.caarxiv.orgscispace.comohio-state.eduresearchgate.netunsw.edu.aursc.orgrsc.orgarxiv.orgacs.org.
Computational methods like molecular docking and molecular dynamics are employed to model these interactions. Molecular docking can predict the binding affinity and orientation of a guest molecule within a host cavity, often providing binding energy estimates (e.g., △G) mdpi.comnih.govchemrxiv.org. These simulations can elucidate the specific non-covalent forces stabilizing a complex and help in understanding the selectivity of binding. For instance, studies on host-guest systems have shown that hydrogen bonding and π-π interactions play significant roles in complex formation and stability rsc.orgresearchgate.netnih.gov. The ability to simulate these interactions allows researchers to design molecules with specific recognition properties or to understand how this compound might assemble into larger structures. The accuracy of these simulations is often validated by comparing predicted binding energies with experimental data mdpi.comchemrxiv.org.
Computational Support for Mechanistic Proposals in Synthesis and Polymerization
Computational chemistry, particularly DFT, provides invaluable support for proposing and validating reaction mechanisms, including those involved in the synthesis and polymerization of molecules like this compound nih.govresearchgate.netaps.orgippi.ac.irmdpi.comuevora.pt. By calculating reaction pathways, identifying transition states, and determining activation energies, these methods offer a detailed understanding of how chemical transformations occur.
For synthetic routes, computational studies can help elucidate the steps involved in the formation of this compound, such as the dehydration and cyclization of salicylic (B10762653) acid derivatives. For polymerization, DFT has been extensively used to investigate mechanisms like coordination-insertion polymerization, identifying catalytic roles and rate-limiting steps researchgate.netippi.ac.irmdpi.comnih.gov. For example, studies on lactide polymerization have used DFT to propose hydrogen-bond catalytic mechanisms and analyze nucleophilic attacks researchgate.netuevora.pt. By comparing calculated activation energies for different proposed pathways, researchers can determine the most probable mechanism and optimize reaction conditions. This computational support is crucial for developing efficient synthetic strategies and understanding the fundamental processes governing polymerization, leading to the design of new materials with tailored properties.
Future Research Directions and Emerging Academic Applications of Trisalicylide
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
Future research in the synthesis of trisalicylide and its derivatives will likely focus on developing more efficient and selective synthetic routes. Current methods, while established, may present challenges in terms of yield, purity, or the generation of byproducts. The exploration of new catalytic systems, greener reaction conditions, and optimized reaction parameters could lead to significantly improved synthetic processes. For instance, advancements in metal-catalyzed cyclization reactions or flow chemistry techniques might offer pathways to higher yields and better control over stereochemistry and regioselectivity acs.orgacs.org. The development of one-pot synthesis strategies or the use of template-assisted macrocyclization could also enhance efficiency and reduce the number of synthetic steps required acs.org.
Exploration of New Derivatization Pathways for Functional Materials
The structural versatility of this compound offers numerous opportunities for derivatization, opening avenues for the creation of novel functional materials. Research efforts are anticipated to focus on introducing diverse functional groups onto the this compound scaffold to impart specific properties. This could include the synthesis of derivatives with enhanced electronic, optical, or thermal characteristics, making them suitable for applications in areas such as organic electronics, sensors, or advanced coatings. Exploring new functionalization reactions, such as regioselective electrophilic aromatic substitution or targeted covalent modifications, will be crucial in this endeavor researchgate.netresearchgate.net. The synthesis of libraries of this compound derivatives with systematic structural variations will enable comprehensive structure-property relationship studies.
Advanced Design of Supramolecular Systems for Controlled Release and Sensing Beyond Biological Applications
This compound's inherent structure and potential for molecular recognition make it an attractive building block for advanced supramolecular systems. Future research will likely involve designing sophisticated supramolecular assemblies for applications that extend beyond traditional biological contexts, focusing on areas like chemical sensing, molecular recognition, and advanced separation technologies. For example, this compound-based macrocycles or their derivatives could be engineered to selectively bind specific analytes, leading to the development of highly sensitive and selective chemical sensors. The exploration of host-guest chemistry, where this compound acts as a host molecule, could facilitate the controlled release of non-biological substances or act as molecular cages for specific chemical species numberanalytics.comresearchgate.net. The dynamic chromatographic behavior of macrocyclic compounds like tri-o-thymotide, which shares structural similarities, highlights the potential for developing chiral stationary phases for advanced separations researchgate.net.
Tailoring Polymer Properties through this compound Integration for Advanced Material Science
The integration of this compound units into polymer backbones or as pendant groups offers a promising strategy for tailoring polymer properties for advanced material science applications. Research will likely focus on synthesizing novel polymers that incorporate this compound moieties to impart unique characteristics such as enhanced thermal stability, specific mechanical properties, or stimuli-responsiveness. For instance, this compound-containing polymers could be developed for high-performance applications in the aerospace or automotive industries, or for specialized electronic components numberanalytics.comaprcomposites.com.au. The self-assembly capabilities of polymers, combined with the structural features of this compound, could lead to the creation of novel supramolecular polymers with tunable properties and advanced functionalities nih.gov.
Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches
A comprehensive understanding of the reaction mechanisms, conformational dynamics, and structure-property relationships of this compound is essential for its effective utilization in advanced applications. Future research will heavily rely on integrated experimental and computational approaches. Techniques such as advanced spectroscopy, X-ray crystallography, and solid-state NMR can provide detailed structural and dynamic information researchgate.netmun.ca. Complementary computational methods, including density functional theory (DFT) and molecular dynamics simulations, will be crucial for elucidating reaction pathways, predicting properties, and understanding non-covalent interactions within supramolecular assemblies acs.orgresearchgate.netnih.gov. This synergistic approach will accelerate the rational design and optimization of this compound-based materials and synthetic strategies.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing Trisalicylide synthesis in laboratory settings?
- Methodological Answer : Focus on reaction conditions (e.g., temperature, solvent selection, catalysts) and purification techniques (e.g., recrystallization, column chromatography) to enhance yield and purity. Analytical methods such as HPLC or NMR should validate structural integrity and quantify impurities. Document protocols rigorously to ensure reproducibility, aligning with guidelines for experimental reporting .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?
- Methodological Answer : Use H/C NMR for structural elucidation, IR spectroscopy for functional group analysis, and mass spectrometry for molecular weight confirmation. Pair these with HPLC or GC-MS for purity assessment. Cross-reference data with established literature to confirm consistency, and include raw spectra in supplementary materials .
Q. How can researchers design a robust literature review strategy to identify knowledge gaps in this compound’s biological activity?
- Methodological Answer : Employ systematic reviews using databases like PubMed and Google Scholar, filtering for peer-reviewed studies. Use keywords such as "this compound pharmacokinetics" or "mechanism of action." Critically evaluate contradictory findings (e.g., varying IC values in cytotoxicity assays) and prioritize primary sources over reviews. Triangulate data across disciplines (e.g., pharmacology, organic chemistry) .
Advanced Research Questions
Q. How should researchers address discrepancies in reported pharmacological data for this compound (e.g., conflicting bioavailability or toxicity profiles)?
- Methodological Answer : Conduct comparative studies using standardized assays (e.g., in vitro cell lines vs. in vivo models). Validate experimental conditions (e.g., solvent choice, dosage ranges) and control for batch-to-batch variability in compound purity. Apply statistical tools (e.g., meta-analysis) to reconcile differences, and consider mechanistic studies (e.g., protein binding assays) to explore underlying causes .
Q. What strategies are recommended for elucidating this compound’s mechanism of action when preliminary data suggests non-target-specific effects?
- Methodological Answer : Employ multi-omics approaches (e.g., transcriptomics, proteomics) to identify affected pathways. Use CRISPR-based gene editing to validate candidate targets. Integrate molecular docking simulations to predict binding affinities, followed by surface plasmon resonance (SPR) for experimental validation. Address ethical and feasibility constraints using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How can novel this compound derivatives be systematically designed to enhance bioactivity while minimizing off-target effects?
- Methodological Answer : Apply structure-activity relationship (SAR) studies by modifying functional groups (e.g., esterification, halogenation). Use computational tools (e.g., QSAR models) to predict pharmacokinetic properties. Prioritize derivatives with improved solubility and metabolic stability, validated via in vitro ADMET assays. Document synthetic pathways comprehensively to enable replication .
Q. What experimental controls are critical when investigating this compound’s anti-inflammatory effects in heterogeneous cell populations?
- Methodological Answer : Include vehicle controls (e.g., DMSO concentrations), positive controls (e.g., dexamethasone), and isogenic cell lines to rule out genetic variability. Use flow cytometry to quantify subpopulation responses. Replicate experiments across independent laboratories to confirm findings, adhering to NIH reporting guidelines for preclinical research .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies with high variability?
- Methodological Answer : Use non-linear regression models (e.g., sigmoidal curve fitting) to calculate EC/ED values. Apply robust statistical tests (e.g., ANOVA with Tukey’s post hoc) to account for outliers. Report confidence intervals and effect sizes to contextualize biological significance. Pre-register analysis plans to mitigate bias .
Q. How can researchers ensure data reproducibility in cross-disciplinary this compound research (e.g., chemistry-to-biology translation)?
- Methodological Answer : Share raw datasets and analytical pipelines via open-access repositories (e.g., Zenodo). Use standardized units (e.g., µM concentrations) and metadata templates. Collaborate with independent labs for blinded validation studies, and document batch numbers for reagents and compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
